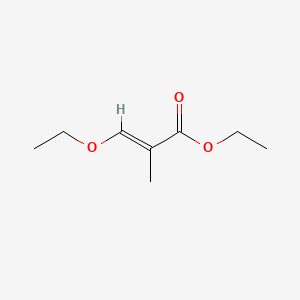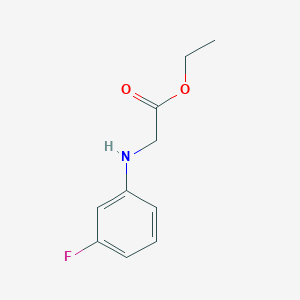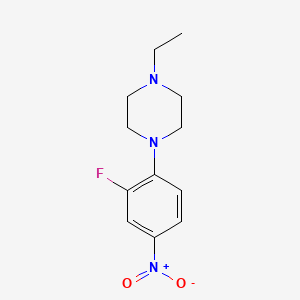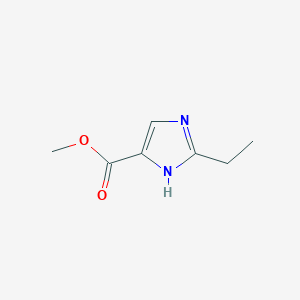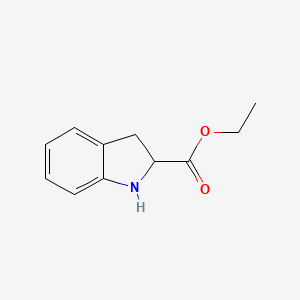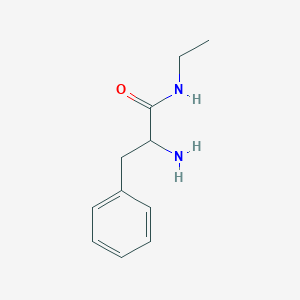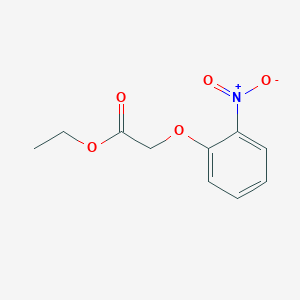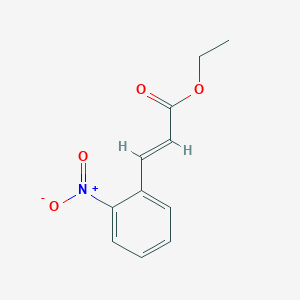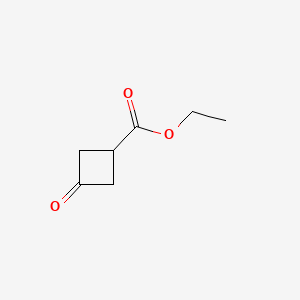
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
概要
説明
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound is also known by the synonym ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The InChI code of this compound is1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 309.4±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol . The flash point is 126.3±20.5 °C . The index of refraction is 1.531 . The molar refractivity is 60.5±0.3 cm3 . The compound has 3 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .科学的研究の応用
Antimicrobial and Antioxidant Applications
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate derivatives exhibit notable antimicrobial and antioxidant properties. For instance, certain compounds in this category have demonstrated significant antibacterial and antifungal activities. Additionally, some derivatives have shown profound potential as antioxidants (Raghavendra et al., 2016).
Applications in Polymer Chemistry
This compound is also utilized in polymer chemistry. For example, it acts as an initiator in the diradical polymerization of acrylonitrile, significantly influencing the molecular weight and kinetics of polymer formation (Li et al., 1991). Furthermore, it is involved in the cationic polymerization of N-vinylcarbazole, affecting the polymer's molecular weight distribution and demonstrating potential in polymer synthesis (Li et al., 1992).
Biological Activity Studies
In the field of medicinal chemistry, certain derivatives of this compound have been synthesized and studied for their biological activities. These studies encompass a range of applications, including the examination of the compounds' effect on neurotransmitter uptake and potential antidepressant activities (Yardley et al., 1990).
Crystal and Molecular Structure Studies
The crystal and molecular structures of compounds related to this compound have been a subject of study. These investigations provide insights into the stability and reactivity of these compounds, influencing their potential applications in various fields, including pharmaceuticals (Kaur et al., 2012).
Synthesis and Reactivity Studies
The synthesis and reactivity of this compound derivatives have been extensively studied. These studies contribute to understanding the compound's chemical properties and potential applications in chemical synthesis (Shan, 2008).
Applications in Anticancer Research
Some derivatives of this compound have been explored for their potential anticancer properties. These studies are pivotal in the development of new chemotherapeutic agents (Thomas et al., 2017).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFCHLLDTWCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976980 | |
| Record name | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6142-64-9 | |
| Record name | NSC55526 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B3021287.png)
